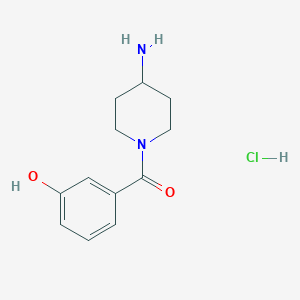

3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride

描述

属性

IUPAC Name |

(4-aminopiperidin-1-yl)-(3-hydroxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-10-4-6-14(7-5-10)12(16)9-2-1-3-11(15)8-9;/h1-3,8,10,15H,4-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBDVRISMWNRNLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CC(=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171227-22-7 | |

| Record name | 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Amide Coupling via Piperidine Carbonylation of Phenol Derivatives

One of the most common preparation methods involves the acylation of 4-aminopiperidine with a phenol-containing acid chloride or activated ester derivative. The general approach includes:

- Starting Materials: 4-aminopiperidine (free base or protected form) and 3-hydroxybenzoic acid derivatives.

- Activation: Conversion of 3-hydroxybenzoic acid to the corresponding acid chloride or use of coupling reagents such as EDC/HOBt or HBTU.

- Coupling Reaction: Formation of the amide bond under mild conditions, often in dichloromethane or other aprotic solvents, at low temperatures (0 °C to room temperature).

- Deprotection: If protecting groups (e.g., Boc) are used on the amine, deprotection is achieved using trifluoroacetic acid (TFA).

- Salt Formation: Final treatment with hydrochloric acid to yield the hydrochloride salt.

This method is supported by procedures reported for related piperidine-phenol amides, where yields range from moderate to high (50–95%) depending on conditions and purification steps.

Reductive Amination and Subsequent Acylation

An alternative route is the synthesis of 4-aminopiperidine derivatives via reductive amination of piperidin-4-one with aniline derivatives, followed by acylation with phenoxyacetyl chlorides. This multistep process includes:

- Reductive amination of N-Boc-piperidin-4-one with aniline in dichloromethane using sodium triacetoxyborohydride and acetic acid.

- Isolation and purification of tert-butyl 4-(phenylamino)piperidine-1-carboxylates.

- Acylation of the sodium salt of the amine intermediate with phenoxyacetyl chlorides at low temperature.

- Final deprotection with TFA to obtain the free amine hydrochloride salt.

This approach yields compounds in 75–90% for intermediate steps and 50–95% for the final deprotected amine hydrochloride.

Purification and Crystallization Techniques

Purification is typically performed by crystallization or filtration after acidification. For example:

- Acidification of the reaction mixture with organic acids such as acetic acid or mineral acids.

- Cooling to 10–15 °C to precipitate the hydrochloride salt.

- Filtration and drying to obtain the pure compound.

The purification process can be optimized by selecting appropriate solvents (alcohols, ethers, hydrocarbons) and bases (inorganic bases like sodium bicarbonate) to remove impurities such as olefin acid, piperidinyl phenol, and ester impurities, achieving impurity levels below 0.1% as measured by HPLC.

Reaction Conditions and Optimization Findings

A patent report highlights that replacing the reaction solvent with tertiary butanol significantly improved the yield of related piperidinyl phenol compounds, suggesting solvent choice is critical for maximizing yield and purity.

A typical reaction condition summary is presented below:

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination | N-Boc-piperidin-4-one, aniline, Na(OAc)3BH | 20 °C, 24 h | 75–85 | Dichloromethane solvent |

| Acylation | Phenoxyacetyl chloride, sodium salt of amine | 0 °C | 85–90 | Dichloromethane solvent |

| Deprotection | Trifluoroacetic acid | Room temperature | 50–95 | Yields vary by substrate |

| Purification | Acidification (acetic acid), cooling | 10–15 °C | Purity > 99% | Crystallization and filtration |

Analytical Characterization

The synthesized compounds are typically characterized by:

- NMR Spectroscopy (1H, 13C): To confirm the structure and purity.

- High-Performance Liquid Chromatography (HPLC): To assess purity, aiming for >95% purity.

- Mass Spectrometry (HRMS): To verify molecular weight and identity.

These techniques ensure the prepared this compound meets stringent quality criteria for research or pharmaceutical use.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Amide Coupling | Acid chloride activation + coupling | Straightforward, high yield | Requires acid chloride preparation |

| Reductive Amination + Acylation | Reductive amination + acylation + deprotection | High selectivity, good yields | Multi-step, requires protection/deprotection |

| Solvent Optimization | Use of tertiary butanol as solvent | Increased yield, purity | Solvent cost and handling |

| Purification by Acidification | Acidification + cooling + filtration | High purity, scalable | Requires careful control of pH and temperature |

化学反应分析

Types of Reactions: 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or hydroquinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenols or amines.

科学研究应用

3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is employed in the manufacturing of dyes, pigments, and other industrial chemicals.

作用机制

The mechanism by which 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. The exact mechanism may vary depending on the specific application and biological system.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-aminopiperidine-1-carbonyl)phenol hydrochloride and analogous compounds:

Structural and Functional Analysis

Core Modifications: Phenol vs. Ester Groups: The target compound’s phenol group enhances water solubility compared to benzyl or methyl benzoate derivatives . However, ester-containing analogs (e.g., methyl benzoate in ) may exhibit improved membrane permeability due to increased lipophilicity. Salt Forms: Hydrochloride salts (target compound and methyl benzoate analog) improve crystallinity and stability compared to non-salt forms like benzyl 4-aminopiperidine-1-carboxylate .

Molecular Weight and Bioactivity: Higher molecular weight in the methyl benzoate derivative (298.76 g/mol vs. 256.73 g/mol) may reduce bioavailability, a critical factor in drug design .

Safety and Availability: Benzyl 4-aminopiperidine-1-carboxylate lacks comprehensive toxicological data, posing risks in handling . The methyl benzoate analog was discontinued, suggesting synthesis challenges or instability .

Research Implications

- Pharmaceutical Utility: The target compound’s phenol group makes it a candidate for targeting polar binding pockets in enzymes or receptors, whereas fluorinated analogs (e.g., ) could enhance metabolic stability.

生物活性

3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of therapeutic applications. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an amino group and a carbonyl phenol moiety, which may contribute to its interaction with biological targets. The presence of the piperidine structure is commonly associated with various pharmacological properties, including analgesic and anti-inflammatory effects.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Compounds with piperidine structures often interact with neurotransmitter receptors. For instance, they may act as agonists or antagonists at muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory processes .

- Enzyme Inhibition : The compound may inhibit key enzymes involved in neurotransmission or metabolic pathways. For example, it could potentially inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound, against different cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting potential for further development as an anticancer agent . -

Neuroprotective Effects :

Research indicated that compounds similar to this compound could inhibit AChE activity, leading to enhanced cholinergic transmission. This effect was linked to improved cognitive function in models of Alzheimer's disease . -

Analgesic Properties :

The compound's interaction with pain pathways has been explored through various assays. It showed promise as an analgesic by potentially modulating μ-opioid receptors, similar to other compounds in its class .

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(4-Aminopiperidine-1-carbonyl)phenol hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin, and eye exposure .

- First Aid : For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for 15 minutes; remove contaminated clothing. If ingested, rinse the mouth (if conscious) and seek medical attention .

- General Handling : Work in a fume hood, avoid dust formation, and ensure proper ventilation. Note that toxicological data for this compound may be incomplete, necessitating caution .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer :

- Key Steps :

Piperidine Functionalization : React 4-aminopiperidine with a carbonylating agent (e.g., phosgene derivative) under controlled pH to form the piperidine-1-carbonyl intermediate.

Phenolic Coupling : Use coupling reagents (e.g., EDC/HOBt) to conjugate the intermediate with 3-hydroxybenzoic acid derivatives in solvents like methanol or tetrahydrofuran (THF) .

Hydrochloride Salt Formation : Precipitate the final product by adding HCl gas or concentrated hydrochloric acid to the reaction mixture.

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the piperidine ring, phenolic -OH, and carbonyl groups.

- IR Spectroscopy : Confirm the presence of amide C=O (~1650 cm⁻¹) and phenolic O-H (~3300 cm⁻¹) stretches .

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) .

- Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. How can researchers design experiments to study structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivative Synthesis :

- Introduce substituents at the piperidine amino group (e.g., alkylation, acylation) or modify the phenolic ring (e.g., halogenation, trifluoromethylation) to assess steric/electronic effects .

- Biological Testing :

- In Vitro Assays : Screen derivatives against target receptors (e.g., serotonin receptors, GPCRs) using radioligand binding assays (e.g., ³H-labeled ligands) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with experimental IC₅₀ values .

Q. How should researchers address contradictory data in the biological activity of derivatives?

- Methodological Answer :

- Reproducibility Checks :

- Repeat assays under standardized conditions (e.g., pH, temperature, cell lines) to rule out experimental variability .

- Purity Validation :

- Reassess compound purity via HPLC and NMR. Impurities >1% can skew activity results .

- Orthogonal Assays :

- Use complementary methods (e.g., functional cAMP assays for GPCRs alongside binding studies) to confirm activity .

Q. What strategies optimize reaction conditions for scaling up synthesis without compromising yield?

- Methodological Answer :

- Solvent Optimization : Replace THF with cheaper solvents like ethanol while maintaining reaction efficiency via microwave-assisted synthesis (e.g., 100°C, 30 min) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling steps .

- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress and adjust parameters in real time .

Data Contradiction Analysis

Q. How can discrepancies in reported receptor binding affinities be resolved?

- Methodological Answer :

- Standardized Protocols : Adopt uniform assay conditions (e.g., buffer composition, incubation time) across labs. For example, use 25 mM HEPES buffer (pH 7.4) for serotonin receptor studies .

- Reference Controls : Include well-characterized positive/negative controls (e.g., ketanserin for 5-HT₂A) to calibrate assay sensitivity .

- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。